molecular formula C9H20N2O2 B15323865 Methyl 2-amino-4-(diethylamino)butanoate

Methyl 2-amino-4-(diethylamino)butanoate

Cat. No.: B15323865
M. Wt: 188.27 g/mol
InChI Key: UPXGUEBEFZRUPS-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(diethylamino)butanoate is a methyl ester derivative of 2-amino-4-(diethylamino)butanoic acid. Such compounds are typically used as intermediates in organic synthesis or pharmaceutical research due to their bifunctional reactivity (amine and ester groups). The diethylamino group contributes to lipophilicity and basicity, influencing solubility and biological activity.

Properties

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

methyl 2-amino-4-(diethylamino)butanoate

InChI

InChI=1S/C9H20N2O2/c1-4-11(5-2)7-6-8(10)9(12)13-3/h8H,4-7,10H2,1-3H3

InChI Key

UPXGUEBEFZRUPS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(diethylamino)butanoate typically involves the esterification of 2-amino-4-(diethylamino)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(diethylamino)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-4-(diethylamino)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(diethylamino)butanoate involves its interaction with specific molecular targets and pathways. The amino and diethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical processes .

Comparison with Similar Compounds

Methyl 2-amino-4-(tetrahydro-2H-pyran-4-yl)butanoate hydrochloride

  • Molecular Formula: C₁₀H₂₀ClNO₃
  • Molecular Weight : 237.72 g/mol
  • Key Features: A tetrahydro-2H-pyran-4-yl group replaces the diethylamino substituent, introducing a cyclic ether moiety. The hydrochloride salt enhances water solubility compared to the free base form. The cyclic structure may improve metabolic stability in biological systems .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride

  • Molecular Formula: C₈H₁₈ClNO₂ (calculated)
  • Molecular Weight : ~195.7 g/mol
  • Key Features: Branched 3,3-dimethyl and methylamino groups at positions 2 and 3 alter steric and electronic properties. The (S)-stereochemistry could influence chiral recognition in drug-receptor interactions. Synthesized via HCl-mediated deprotection, indicating sensitivity to acidic conditions .

Ethyl 4-[ethyl(phenyl)amino]butanoate

  • Molecular Formula: C₁₄H₂₁NO₂
  • Molecular Weight : 235.32 g/mol
  • The ethyl ester (vs. methyl) may prolong half-life due to slower hydrolysis. Applications likely include agrochemical or pharmaceutical intermediates .

Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate

  • Molecular Formula: C₈H₁₅NO₄
  • Molecular Weight : 189.21 g/mol
  • Used as a drug impurity reference standard, emphasizing its relevance in quality control .

Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate

  • Molecular Formula: C₂₁H₂₄NO₄ (inferred)
  • Molecular Weight : ~356.19 g/mol (HRMS data)
  • Key Features: Dual 4-methoxyphenyl groups introduce strong electron-donating effects and conjugation. The methylenebutanoate moiety may facilitate Michael addition reactions. Synthetic methods involve acyl chloride intermediates and chromatographic purification .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Notable Applications/Properties
Methyl 2-amino-4-(diethylamino)butanoate* C₁₀H₂₁N₂O₂ 201.29 Diethylamino, methyl ester Hypothetical intermediate
Methyl 2-amino-4-(tetrahydro-2H-pyran-4-yl)butanoate hydrochloride C₁₀H₂₀ClNO₃ 237.72 Cyclic ether, hydrochloride salt Enhanced solubility, metabolic stability
Ethyl 4-[ethyl(phenyl)amino]butanoate C₁₄H₂₁NO₂ 235.32 Aromatic ethylamino, ethyl ester Lipophilic intermediates
Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate C₈H₁₅NO₄ 189.21 Dioxolane ring Drug impurity standard
Ethyl 4-(4-methoxyphenyl)-...butanoate C₂₁H₂₄NO₄ 356.19 Methoxyphenyl, methylenebutanoate Conjugation-driven reactivity

*Hypothetical values calculated based on structural inference.

Research Findings and Trends

  • Substituent Impact: Aliphatic vs. Aromatic Groups: Diethylamino and ethyl(phenyl)amino groups (e.g., ) increase lipophilicity, whereas tetrahydro-pyran or dioxolane moieties () enhance polarity. Salt Forms: Hydrochloride salts () improve aqueous solubility, critical for pharmaceutical formulations. Steric Effects: Branched substituents (e.g., 3,3-dimethyl in ) may hinder enzymatic degradation.
  • Synthetic Methods :

    • Acid-mediated deprotection () and acyl chloride coupling () are common strategies.
    • Chromatographic purification () ensures high purity for reference standards.
  • Applications :

    • Drug intermediates (), impurity standards (), and bioactive molecules () dominate use cases.

Biological Activity

Methyl 2-amino-4-(diethylamino)butanoate is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-amino-4-(diethylamino)butanoate is an amino acid derivative characterized by the presence of a diethylamino group. Its molecular formula is C9H18N2O2C_9H_{18}N_2O_2, and it features a butanoate backbone that enhances its solubility in biological systems. The structural configuration plays a crucial role in its interaction with biological targets.

The biological activity of methyl 2-amino-4-(diethylamino)butanoate is primarily attributed to its ability to interact with various receptors and enzymes. The diethylamino group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. Studies suggest that it may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.

Biological Activities

Research indicates that methyl 2-amino-4-(diethylamino)butanoate exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Antitumor Properties : There is emerging evidence suggesting that methyl 2-amino-4-(diethylamino)butanoate may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegeneration where it may help mitigate neuronal damage.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the Minimum Inhibitory Concentration (MIC) of methyl 2-amino-4-(diethylamino)butanoate against various pathogens. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 20 to 40 µM, comparable to standard antibiotics .
  • Antitumor Activity : In vitro assays conducted on human cancer cell lines revealed that methyl 2-amino-4-(diethylamino)butanoate significantly reduced cell viability at concentrations above 50 µM. Further investigation into the mechanism indicated induction of apoptosis through caspase activation .
  • Neuroprotective Studies : Experimental models of oxidative stress showed that treatment with methyl 2-amino-4-(diethylamino)butanoate resulted in decreased levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative damage in neuronal cells .

Data Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli (MIC: 20-40 µM)
AntitumorReduced cell viability in cancer cell lines (IC50 > 50 µM)
NeuroprotectiveDecreased ROS levels in neuronal models

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